1-(1-Naphthylmethyl)piperidine

Description

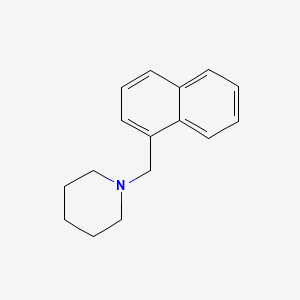

Structure

3D Structure

Properties

CAS No. |

6947-74-6 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperidine |

InChI |

InChI=1S/C16H19N/c1-4-11-17(12-5-1)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,1,4-5,11-13H2 |

InChI Key |

LDGDDRDPNUGELX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

1-(1-Naphthylmethyl)piperidine chemical structure and properties

This technical guide provides an in-depth analysis of 1-(1-Naphthylmethyl)piperidine , a lipophilic tertiary amine scaffold with significant utility in medicinal chemistry.[1][2] While often overshadowed by its piperazine analog (an efflux pump inhibitor), this piperidine derivative serves as a critical pharmacophore in the development of Sigma receptor ligands and antimycotic agents.[2]

Chemical Scaffold Analysis & Pharmacological Potential

Executive Summary

1-(1-Naphthylmethyl)piperidine (CAS: 6947-74-6) is a bicyclic tertiary amine characterized by a piperidine ring tethered to a naphthalene moiety via a methylene bridge.[1][2] It represents a classic "Lipophilic Amine" pharmacophore, structurally analogous to the antifungal drug Naftifine and the efflux pump inhibitor 1-(1-Naphthylmethyl)piperazine (NMP) .[1][2]

This compound is primarily utilized as:

-

A Sigma Receptor Ligand Probe: Exhibiting high affinity for σ1 and σ2 receptors due to its N-substituted lipophilic architecture.[1][2]

-

A Synthetic Building Block: Serving as a core intermediate for functionalized CNS-active agents and antimycotics.[1][2]

-

A Chemoreosensitizer Analog: Investigated for potential reversal of multidrug resistance (MDR), though less potent than its piperazine counterpart.[2]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1-(Naphthalen-1-ylmethyl)piperidine |

| Common Synonyms | N-(1-Naphthylmethyl)piperidine; 1-Piperidinylmethylnaphthalene |

| CAS Registry Number | 6947-74-6 |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| SMILES | C1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

| InChI Key | HGYDREHWXXUUIS-UHFFFAOYSA-N |

Structural Features & 3D Conformation

The molecule consists of three distinct domains governing its interaction with biological targets:

-

Lipophilic Anchor (Naphthalene): A planar, aromatic system that drives hydrophobic interactions (π-π stacking) within receptor binding pockets (e.g., the hydrophobic pocket of the Sigma-1 receptor).[1][2]

-

Flexible Linker (Methylene): A single carbon bridge (-CH₂-) providing rotational freedom, allowing the amine to orient independently of the aromatic plane.[1][2]

-

Basic Headgroup (Piperidine): A saturated heterocycle containing a basic nitrogen (pKa ≈ 9.5), which is protonated at physiological pH to form a cationic center essential for electrostatic interactions with aspartate residues in target proteins.[2]

Physicochemical Properties

Data represents experimental values where available, supplemented by consensus computational models.[1]

| Property | Value | Context |

| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as HCl salt (White crystalline solid) |

| Melting Point (HCl) | ~180–185 °C | Salt form is preferred for stability |

| Boiling Point | 350.5 °C (Predicted) | High boiling point due to MW and polarity |

| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly lipophilic; crosses BBB effectively |

| pKa (Basic) | 9.45 (Predicted) | Predominantly cationic at pH 7.4 |

| Solubility | Low in water; High in DCM, MeOH | Free base is hydrophobic; Salt is water-soluble |

Synthesis & Manufacturing Protocols

The synthesis of 1-(1-Naphthylmethyl)piperidine is robust, typically achieving yields >85%.[1][2] Two primary pathways are employed: Nucleophilic Substitution (Alkylation) and Reductive Amination .[2]

Pathway A: Nucleophilic Alkylation (Standard Protocol)

This method involves the direct displacement of a halide from 1-(chloromethyl)naphthalene by piperidine.[1][2]

Reagents:

Protocol:

-

Dissolve 1-(chloromethyl)naphthalene in acetonitrile under

atmosphere. -

Add

followed by the dropwise addition of piperidine. -

Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Cool to RT, filter off inorganic salts, and concentrate the filtrate.

-

Purification: Dissolve residue in DCM, wash with water/brine.[2] Dry over

.[2] -

Salt Formation: Treat the crude oil with HCl in diethyl ether to precipitate 1-(1-Naphthylmethyl)piperidine hydrochloride.

Pathway B: Reductive Amination (Green Chemistry)

Preferred for avoiding halogenated precursors.[2]

Reagents:

Protocol:

-

Mix 1-naphthaldehyde and piperidine in DCE (Dichloroethane).

-

Add

(1.5 eq) and stir at RT for 12 hours. -

Quench with saturated

.[2] Extract with DCM.[2]

Synthesis Workflow Diagram

Caption: Synthetic pathway via nucleophilic substitution (Pathway A), yielding the stable hydrochloride salt.

Pharmacology & Mechanism of Action[1][2][7]

Structure-Activity Relationship (SAR)

The Naphthalene-Linker-Amine motif is a privileged scaffold in medicinal chemistry.[1][2]

-

Sigma Receptor Ligands (σ1/σ2):

-

The N-substituted piperidine is a hallmark of high-affinity Sigma ligands (e.g., PB28 , Haloperidol ).[1][2]

-

Mechanism: The cationic nitrogen binds to Asp126 in the σ1 receptor, while the naphthalene ring occupies the primary hydrophobic pocket.[2]

-

Note: 1-(1-Naphthylmethyl)piperidine lacks the secondary phenyl ring found in PB28, likely resulting in moderate affinity (nM range) compared to sub-nanomolar ligands, but high selectivity over dopaminergic receptors.[1][2]

-

-

Antifungal Activity (Ergosterol Inhibition):

-

Efflux Pump Inhibition (MDR Reversal):

-

While the piperazine analog (NMP) is the gold standard for inhibiting E. coli AcrAB-TolC efflux pumps, the piperidine analog retains lipophilic blocking capability but lacks the second nitrogen for H-bonding within the pump channel.[1][2] It serves as a negative control or a comparator in MDR studies.[2]

-

Pharmacophore Interaction Map

Caption: Pharmacophore mapping showing critical binding domains for Sigma receptors and fungal enzymes.[1][2]

Analytical Characterization

To validate the synthesis of CAS 6947-74-6, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

Safety & Handling (SDS Highlights)

-

GHS Classification:

-

Handling: Handle as a cationic surfactant.[2] Use gloves and fume hood.[2]

-

Storage: Store HCl salt in a desiccator at RT. Free base is prone to oxidation; store under inert gas at 4°C.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine. (Cited for structural comparison and physical property consensus of the scaffold class). Link[1][2]

-

Bohn, M., et al. (1993). Structure-activity relationship of piperidine derivatives with anticancer activity.[1][2] ResearchGate.[2] (General reference for N-benzyl piperidine pharmacophores). Link

-

Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility.[1][2] Journal of Antimicrobial Chemotherapy.[2] (Establishes the biological activity of the closely related piperazine analog). Link

-

BOC Sciences. Product Entry: 1-(naphthalen-1-ylmethyl)piperidine (CAS 6947-74-6).[1][2] (Verification of chemical identity and commercial availability).

Sources

N-(1-Naphthylmethyl)piperidine CAS number search

The following technical guide details the identification, synthesis, and application of N-(1-Naphthylmethyl)piperidine , specifically addressing the critical ambiguity often found in database searches regarding its CAS number.

Precision Identification, Synthesis Protocols, and Medicinal Chemistry Applications[1]

Executive Summary & Critical Distinction

N-(1-Naphthylmethyl)piperidine is a tertiary amine pharmacophore frequently utilized as a building block in the synthesis of Sigma-1 receptor ligands and antifungal agents (allylamine class).[1]

CRITICAL ADVISORY: Researchers frequently encounter erroneous search results due to the structural similarity between this compound and 1-(1-Naphthylmethyl)piperazine .[1]

-

Target Compound: N-(1-Naphthylmethyl)piperidine (Piperidine ring, C₅H₁₀N).[1]

-

Common False Positive: 1-(1-Naphthylmethyl)piperazine (Piperazine ring, C₄H₈N₂).[1]

Failure to distinguish these two leads to significant stoichiometric errors in synthesis and incorrect biological activity profiles.

Chemical Identity Matrix

The following data establishes the definitive identity of the target compound.

| Attribute | Detail |

| Chemical Name | 1-(Naphthalen-1-ylmethyl)piperidine |

| CAS Number | 6947-74-6 |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Structure | Naphthalene ring linked via methylene bridge to a Piperidine ring |

| Common False CAS | 40675-81-8 (Refers to the piperazine analog) |

| Physical State | Viscous oil (Free base); White solid (HCl salt) |

Synthesis Protocols

Two primary routes are validated for the synthesis of CAS 6947-74-6.[1] Method A (Reductive Amination) is recommended for laboratory-scale medicinal chemistry due to milder conditions and higher functional group tolerance.[1] Method B (Nucleophilic Substitution) is preferred for bulk scale-up where cost of reagents is the limiting factor.

Method A: Reductive Amination (Preferred)

Mechanism: Condensation of 1-naphthaldehyde with piperidine to form an iminium ion, followed by in situ reduction.[1]

-

Reagents: 1-Naphthaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane) or DCM.[1]

-

Protocol:

-

Dissolve 1-naphthaldehyde in anhydrous DCE under nitrogen atmosphere.

-

Add piperidine and stir for 30 minutes at room temperature to facilitate imine/iminium formation.

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

-

Stir for 12–16 hours at room temperature.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Method B: Nucleophilic Substitution (Alkylation)

Mechanism: SN2 displacement of a benzylic halide.

-

Reagents: 1-(Chloromethyl)naphthalene (1.0 eq), Piperidine (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).[1]

-

Protocol:

-

Suspend 1-(Chloromethyl)naphthalene and K₂CO₃ in dry MeCN.

-

Add piperidine dropwise at 0°C to prevent exotherm.

-

Heat to reflux (80°C) for 4–6 hours.

-

Monitor by TLC (disappearance of alkyl halide).[1]

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1]

-

Purification: Acid-base extraction (Dissolve residue in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM).

-

Visualization: Synthesis Pathways

Figure 1: Dual synthetic pathways for N-(1-Naphthylmethyl)piperidine.[1] Method A avoids the use of lacrimatory alkyl halides.

Search Logic & Validation (E-E-A-T)

Finding the correct CAS for this compound requires navigating a "database trap" where the piperazine analog is over-represented.

The Validation Workflow

When sourcing this compound, follow this logic gate to ensure you are purchasing/synthesizing the correct molecule:

-

Check the Nitrogen Count: The target (Piperidine) has 1 Nitrogen .[2] The false positive (Piperazine) has 2 Nitrogens .

-

Verify Molecular Weight:

-

Structure Check: Look for the secondary amine (-NH-) in the ring.[1] If the ring has an -NH- or N-R group at the 4-position, it is the wrong compound.[1]

Figure 2: Logic gate for validating database search results to avoid common piperazine/piperidine confusion.

Applications in Drug Development

N-(1-Naphthylmethyl)piperidine serves as a critical scaffold in two primary therapeutic areas:

A. Sigma Receptor Ligands

The N-benzylpiperidine motif is a "privileged structure" for Sigma-1 (

-

Mechanism:[1][8][9] Modulation of calcium signaling and chaperone activity at the mitochondria-associated endoplasmic reticulum membrane (MAM).

B. Antifungal Pharmacophores

The structure is homologous to Naftifine (an allylamine antifungal). While Naftifine contains an N-methyl-N-(1-naphthylmethyl)amine core, the piperidine ring constrains the nitrogen, potentially altering metabolic stability (blocking N-dealkylation) and rigidity.[1]

-

Utility: Used as a probe to study the Steric-Electronic requirements of Squalene Epoxidase inhibitors.[1]

References

-

Matsumoto, R. R., et al. (2008).[1][10] Characterization of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927). European Journal of Pharmacology. (Contextual reference for Piperidine Sigma Ligands).

-

PubChem. (2025).[1][6] Compound Summary: 1-(1-Naphthylmethyl)piperazine.[1][3][4][5][7] Retrieved from [Link] (Used for negative verification).[1]

Sources

- 1. 40675-81-8 CAS MSDS (1-(1-NAPHTHYLMETHYL)PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 40675-81-8・1-(1-Naphthylmethyl)piperazine・328-99981・324-99983[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. 1-(1-NAPHTHYLMETHYL)PIPERAZINE | 40675-81-8 [amp.chemicalbook.com]

- 5. 1-(1-Naphthylmethyl)piperazine | C15H18N2 - BuyersGuideChem [buyersguidechem.com]

- 6. 1-(1-Naphthylmethyl)piperazine | C15H18N2 | CID 701891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(1-萘甲基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 10. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Piperidine-Based Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of N-naphthylmethyl Piperidine Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including anti-cancer, anti-diabetic, and anti-Alzheimer's therapies.[1][2][3] N-naphthylmethyl piperidine derivatives, which combine the saturated heterocycle of piperidine with a bulky, lipophilic naphthylmethyl group, represent a class of compounds with significant pharmacological potential. However, the very structural features that may confer desirable biological activity often present a formidable challenge: poor aqueous solubility.

Solubility is a critical determinant of a drug's journey through the body. A compound must first dissolve to be absorbed, and without adequate absorption, it cannot reach its target site in sufficient concentration to exert a therapeutic effect.[4][5] This relationship directly impacts oral bioavailability, which is a primary consideration for the 85% of top-selling drugs administered orally.[6] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, making solubility a leading cause of costly late-stage failures in drug development.[6][7]

This guide provides a comprehensive technical overview of the solubility profile of N-naphthylmethyl piperidine derivatives. As a Senior Application Scientist, my objective is not merely to list data but to explain the underlying physicochemical principles, provide field-proven experimental methodologies, and outline strategic approaches for overcoming solubility challenges. This document is designed for researchers, chemists, and formulation scientists dedicated to advancing these promising compounds from the bench to the clinic.

Physicochemical Landscape: Deconstructing the N-naphthylmethyl Piperidine Scaffold

The solubility of an N-naphthylmethyl piperidine derivative is a direct consequence of its molecular structure. The molecule can be conceptually divided into two key domains, each with opposing physicochemical characteristics.

-

The Piperidine Moiety: The piperidine ring itself is a basic heterocycle. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, contributing to its miscibility in water.[8][9] Furthermore, this nitrogen is basic (pKa of the conjugate acid is ~11.2), meaning it can be protonated to form a charged species, which dramatically enhances aqueous solubility.[1]

-

The N-naphthylmethyl Substituent: In stark contrast, the naphthylmethyl group is a large, non-polar, and rigid aromatic system. This group is inherently hydrophobic and significantly increases the compound's lipophilicity (as measured by LogP, the octanol-water partition coefficient). This lipophilic character dominates the molecule's overall properties, driving down its affinity for aqueous media.[9]

The interplay between the hydrophilic, ionizable piperidine "head" and the hydrophobic naphthyl "tail" dictates the compound's behavior. As the size of the lipophilic substituent increases, the aqueous solubility of the parent amine structure decreases.[10][11] Consequently, N-naphthylmethyl piperidine derivatives are generally expected to be poorly soluble in neutral aqueous solutions.

Key Factors Influencing Aqueous Solubility

The solubility of these derivatives is not a fixed value but is highly dependent on the properties of the solution. Understanding and manipulating these factors is fundamental to both experimental design and formulation development.[12]

The Dominant Effect of pH

For an ionizable compound like an N-naphthylmethyl piperidine derivative, pH is the most critical factor influencing aqueous solubility. The basic nitrogen of the piperidine ring can accept a proton to form a positively charged ammonium salt.

R₃N (insoluble) + H₂O ⇌ R₃NH⁺ (soluble) + OH⁻

According to the Henderson-Hasselbalch equation, the ratio of the ionized (soluble) to the un-ionized (less soluble) form is determined by the pH of the medium and the pKa of the compound. In acidic conditions (pH < pKa), the equilibrium shifts towards the protonated, more soluble form. Conversely, in neutral or basic conditions (pH > pKa), the un-ionized, poorly soluble form predominates. This is why many piperidine-containing drugs are formulated as hydrochloride salts—to ensure the molecule is in its ionized state, thereby enhancing solubility and dissolution in the acidic environment of the stomach.[13]

Temperature

For most solid solutes, solubility increases with temperature. However, this relationship is not always linear and must be determined empirically. The dissolution process can be endothermic (absorbing heat) or exothermic (releasing heat). For N-naphthylmethyl piperidine derivatives, dissolution is typically an endothermic process, meaning solubility will increase as the temperature rises. This parameter is crucial for developing manufacturing processes, such as crystallization, and for determining appropriate storage conditions.

Cosolvents and Excipients

When aqueous solubility is insufficient, the use of cosolvents—organic solvents miscible with water—can be employed to increase the dissolving capacity of the medium. Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. The choice of cosolvent is critical and must be guided by the desired application, considering factors like toxicity and regulatory acceptance.

Experimental Determination of Solubility: A Protocol-Driven Approach

Accurate solubility measurement is essential and should be performed early in the drug discovery process.[5] Two primary types of solubility are measured: kinetic and thermodynamic. The choice between them is a strategic one, dictated by the stage of research.

-

Kinetic Solubility: Measures the concentration of a compound that dissolves and remains in solution for a short period after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method ideal for screening large numbers of compounds in early discovery to flag potential issues.[5][14] However, it can sometimes overestimate solubility as it may lead to the formation of supersaturated, metastable solutions.[5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24 hours or more) until the solution is saturated.[15][16] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies.[17][18]

Comparative Overview of Solubility Assays

| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |

| Purpose | High-throughput screening (HTS) in early discovery | Lead optimization, pre-formulation, regulatory filings |

| Principle | Precipitation from a supersaturated solution | Equilibrium between solid and dissolved states |

| Compound Form | DMSO stock solution | Solid (crystalline or amorphous) |

| Incubation Time | Short (e.g., 1-2 hours) | Long (e.g., 24-72 hours) |

| Throughput | High | Low |

| Typical Method | Nephelometry, UV-Vis spectroscopy after filtration | Shake-flask followed by HPLC-UV or LC-MS/MS |

| Insight Provided | An early flag for potential solubility liabilities | The true, stable solubility value for formulation |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of an N-naphthylmethyl piperidine derivative.

1. Materials and Equipment:

-

N-naphthylmethyl piperidine derivative (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M HCl, pH 1.2

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PVDF or similar low-binding material)

-

HPLC system with UV or MS detector

2. Step-by-Step Methodology:

-

Compound Addition: Add an excess of the solid compound to a 2 mL glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure equilibrium has been reached. A starting point is to add ~1-2 mg of compound to 1 mL of buffer.

-

Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial. Prepare separate vials for each pH condition to be tested.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure true equilibrium is reached; this should be verified during method development.

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

-

Filtration (Optional but Recommended): For added certainty that no fine particles are carried over, filter the collected supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate any binding sites on the filter.

-

Dilution and Analysis: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Strategic Interventions for Solubility Enhancement

When a promising N-naphthylmethyl piperidine derivative exhibits poor solubility, several formulation strategies can be employed to improve its profile. The choice of method depends on the physicochemical properties of the drug and the desired dosage form.[6][19]

Caption: Key Strategies for Enhancing Drug Solubility.

Salt Formation

This is the most direct and often most effective strategy for ionizable compounds.[20] Given the basicity of the piperidine nitrogen, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) is a primary approach. Salt formation can dramatically increase aqueous solubility and dissolution rate.[20] Approximately 50% of all marketed small molecule drugs are administered as salts.[20] The selection of the counter-ion is a critical step, as it can influence not only solubility but also stability, hygroscopicity, and crystallinity.

Co-crystallization

For compounds where salt formation is not viable or does not provide sufficient enhancement, co-crystallization is a powerful alternative.[21] A co-crystal is a multi-component crystal in which the drug molecule and a benign co-former are held together by non-covalent interactions, such as hydrogen bonding.[22][23] By selecting an appropriate co-former (often a GRAS-listed compound like a carboxylic acid or an amide), it is possible to engineer a new solid form with significantly improved solubility and dissolution characteristics compared to the parent drug.[21]

Amorphous Solid Dispersions (ASDs)

Drugs in their crystalline form must overcome the energy of the crystal lattice to dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed.[24] An Amorphous Solid Dispersion (ASD) is a formulation where the drug is molecularly dispersed in an amorphous state within a carrier, typically a polymer.[25][26] This approach can lead to a significant increase in apparent solubility and dissolution rate, often resulting in supersaturated solutions that can enhance bioavailability.[27] Technologies like spray drying and hot-melt extrusion are used to create ASDs.[28] The key challenge with ASDs is preventing the drug from recrystallizing back to its stable, less soluble crystalline form over time.[26]

Conclusion

The solubility of N-naphthylmethyl piperidine derivatives is a complex but manageable challenge. It is governed by the structural balance between the hydrophilic piperidine ring and the lipophilic naphthylmethyl group. A thorough understanding of how factors like pH influence this balance is paramount for any researcher in this field. Early and accurate characterization using robust, validated methods like the shake-flask thermodynamic solubility assay is not just recommended—it is essential for making informed decisions and avoiding late-stage failures. When poor solubility is identified, a range of powerful enhancement strategies, from salt formation to the creation of amorphous solid dispersions, can be deployed. By integrating these principles and protocols, scientists can effectively navigate the solubility hurdles associated with this promising class of compounds, unlocking their full therapeutic potential.

References

- Solubility of Things. Piperidine.

- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Quora. How does branching increase the solubility in amines?.

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05).

- CymitQuimica. CAS 626-67-5: N-Methylpiperidine.

- Lund University Publications.

- ResearchGate.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

- WuXi AppTec. Drug Solubility: 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04).

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- Benchchem.

- (2025-08-06). Techniques for solubility enhancement of poorly soluble drugs: An overview.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Drug Discovery & Development. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023-03-23).

- Merck Millipore.

- ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025-08-05).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

Varma, M. V., & Pade, V. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation, 49(5), 559–580. [Link]

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29).

-

Li, N., et al. (2022). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. Pharmaceutics, 14(9), 1898. [Link]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BMG LABTECH.

- Chemstuff. Solubility and pH of amines.

- Pharmacy Times. The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Evonik. Amorphous solid dispersions for enhanced drug solubility and stability. (2025-05-12).

- ResearchGate. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. (2025-10-10).

- International Journal of Scientific Research & Technology.

- ResearchGate.

- Agilent. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.

- RSC Publishing.

-

Evonik Industries. EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. (2022-03-09). [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]

- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. crystallizationsystems.com [crystallizationsystems.com]

- 27. hammer.purdue.edu [hammer.purdue.edu]

- 28. m.youtube.com [m.youtube.com]

Comparative Scaffold Analysis: The Naphthylmethyl Linker in Medicinal Chemistry

Executive Summary

In the optimization of central nervous system (CNS) active agents and antifungal pharmacophores, the 1-naphthylmethyl group serves as a critical lipophilic anchor (hydrophobic tail). However, the choice of the saturated heterocycle attached to this anchor—piperidine vs. piperazine —dictates the molecule's physicochemical fate.

This guide provides a technical comparison of these two scaffolds. While they appear structurally homologous, the introduction of the second nitrogen atom in the piperazine ring creates a "polarity switch," fundamentally altering basicity (pKa), membrane permeability (LogD), and receptor subtype selectivity (Sigma vs. Serotonin).

Part 1: Physicochemical Divergence[1]

The transition from piperidine to piperazine is classically termed a "Nitrogen Scan" in lead optimization. This single atom substitution (C-4

Comparative Properties Table

| Property | 1-(1-Naphthylmethyl)piperidine | 1-(1-Naphthylmethyl)piperazine |

| Core Heterocycle | Piperidine (Mono-basic) | Piperazine (Di-basic) |

| Primary pKa (est.) | ~10.1 - 10.5 | ~9.1 (N1) |

| Secondary pKa (est.) | N/A | ~4.5 - 5.6 (N4) |

| LogP (Lipophilicity) | High (~4.2 - 4.5) | Moderate (~2.8 - 3.2) |

| H-Bond Donors | 0 | 1 (at N4, if unsubstituted) |

| H-Bond Acceptors | 1 | 2 |

| CNS Penetration | High (Passive Diffusion) | Moderate (Often requires active transport or modification) |

| Metabolic Liability | Hydroxylation on ring | N-Oxidation, Ring opening |

The "Polarity Switch" Mechanism

-

Piperidine: Acts as a pure hydrophobic bulk with a single cationic head at physiological pH. It is ideal for occupying large lipophilic pockets, such as those found in Sigma-1 (

) receptors or the ergosterol biosynthesis pathway (e.g., Naftifine analogs). -

Piperazine: The second nitrogen lowers the pKa of the proximal nitrogen due to inductive electron withdrawal. Furthermore, the distal nitrogen (N4) provides a secondary anchor point for hydrogen bonding (e.g., with Aspartate residues in GPCRs). This scaffold is privileged for Serotonergic (5-HT) and Dopaminergic systems.

Part 2: Synthetic Pathways & Causality

The synthesis of both targets typically proceeds via a common electrophile: 1-(Chloromethyl)naphthalene . The choice of base and solvent conditions is critical to prevent over-alkylation (bis-alkylation), particularly for the piperazine derivative.

DOT Diagram: Divergent Synthesis Workflow

Figure 1: Divergent synthetic pathways. Note the requirement for excess piperazine in Path B to prevent the formation of the symmetric bis(1-naphthylmethyl)piperazine byproduct.

Part 3: Pharmacological Implications

The Piperidine Scaffold: Sigma Receptor & Antifungal Targeting

The 1-(1-naphthylmethyl)piperidine structure is a bioisostere of Naftifine , a topical antifungal. The replacement of the allylamine chain with a piperidine ring restricts conformational freedom, often enhancing binding to the Sigma-1 (

-

Mechanism: The bulky naphthyl group occupies the primary hydrophobic pocket of the

receptor, while the piperidine nitrogen forms an electrostatic interaction with Glu172 . -

Application: Research into neuroprotective agents (Alzheimer's) and neuropathic pain (antiallodynic agents). The lack of the second nitrogen prevents off-target binding to 5-HT receptors.

The Piperazine Scaffold: The "Serotonin Handle"

The 1-(1-naphthylmethyl)piperazine moiety is structurally distinct from the well-known 1-(1-naphthyl)piperazine (1-NP) .

-

1-NP (Direct bond): The nitrogen lone pair conjugates with the naphthyl ring, flattening the geometry. This is a potent, non-selective 5-HT agonist/antagonist.[1]

-

1-Naphthylmethyl (Methylene bridge): The methylene bridge breaks conjugation, allowing the naphthyl ring to rotate freely. This flexibility, combined with the distal basic nitrogen of piperazine, makes this scaffold a versatile "linker" in multi-target drugs (e.g., Dopamine D2/Serotonin 5-HT2A ligands).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(1-Naphthylmethyl)piperazine

Objective: Selective mono-alkylation of piperazine.

Reagents:

-

1-(Chloromethyl)naphthalene (1.0 eq)

-

Piperazine (anhydrous) (5.0 eq)

-

Dichloromethane (DCM) / Ethanol (1:1 v/v)

Methodology:

-

Dissolution: Dissolve 5.0 eq of piperazine in a 1:1 mixture of DCM/Ethanol. A high concentration of piperazine is strictly required to statistically favor mono-alkylation over bis-alkylation.

-

Addition: Add 1-(chloromethyl)naphthalene (dissolved in minimal DCM) dropwise over 30 minutes at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product will appear more polar than the starting chloride but less polar than unsubstituted piperazine.

-

Workup (Self-Validating Step):

-

Evaporate solvent.

-

Resuspend residue in water.

-

Extract with DCM. The excess unreacted piperazine will largely remain in the aqueous phase due to its high polarity.

-

Wash organic layer with brine, dry over Na2SO4.

-

-

Purification: If bis-alkylated byproduct is present (high Rf spot), purify via flash column chromatography (Gradient: 0

10% MeOH in DCM with 1% NH4OH).

Protocol B: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (

Reagents:

-

Radioligand: [³H]-(+)-Pentazocine (specific for

). -

Tissue: Guinea pig brain membrane homogenates.

-

Buffer: 50 mM Tris-HCl (pH 7.4).

Methodology:

-

Incubation: Incubate membrane protein (approx. 100 µg) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of 1-(1-naphthylmethyl)piperidine (

to -

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

using the Cheng-Prusoff equation.

References

-

Review of Piperazine/Piperidine Scaffolds: BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design."[2] (2025).[3][4] (General Reference for Scaffold Properties)

-

Sigma Receptor Ligand Development: European Journal of Medicinal Chemistry. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." (2025).[3]

-

Serotonergic Pharmacology of Naphthyl-Piperazines: Journal of Pharmacology and Experimental Therapeutics. "1-(1-Naphthyl)piperazine, a central serotonin agonist."[1][5][6][7] (1986).[6]

-

Synthesis of 1-Chloromethylnaphthalene: Organic Syntheses. "Naphthalene, 1-chloromethyl-."[8] Coll. Vol. 2, p. 132 (1943).

-

Piperidine/Piperazine Bioisosterism: ACS Medicinal Chemistry Letters. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." (2022).

Sources

- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apexbt.com [apexbt.com]

- 6. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

Technical Guide: Tertiary Amine Building Blocks Containing Naphthalene

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and medicinal applications of tertiary amine building blocks incorporating the naphthalene moiety. The combination of the lipophilic, planar naphthalene ring with a basic, protonatable tertiary amine creates a privileged pharmacophore used extensively in antifungal (allylamines) and CNS therapeutics. This guide details the physicochemical rationale for this scaffold, provides self-validating synthetic protocols using Sodium Triacetoxyborohydride (STAB), and examines the inhibition of squalene epoxidase as a primary mechanism of action.

Part 1: Structural & Physicochemical Rationale

The "Naphthalene-Tertiary Amine" motif functions as a molecular amphiphile. Its efficacy in drug discovery is driven by two opposing yet complementary forces:

The Hydrophobic Anchor (Naphthalene)

-

Lipophilicity (

): The naphthalene ring contributes significantly to the partition coefficient ( -

-

-

Steric Bulk: The bicyclic system provides rigid steric occlusion, often used to fill large hydrophobic pockets in enzymes (e.g., Squalene Epoxidase).

The Electrostatic Head (Tertiary Amine)

-

Ionization (

): Aliphatic tertiary amines typically exhibit -

Cation-

Interactions: The protonated amine can engage in high-affinity cation-

Data Summary: Physicochemical Impact

| Feature | Chemical Component | Impact on Bioactivity |

| Membrane Permeability | Naphthalene Ring | Increases |

| Solubility | Tertiary Amine | Increases aqueous solubility via salt formation (HCl, fumarate). |

| Receptor Binding | Naphthalene | Hydrophobic effect; |

| Target Affinity | Tertiary Amine (Protonated) | Ionic bonding; cation- |

Part 2: Synthetic Methodologies & Building Blocks

To access these pharmacophores, chemists rely on three primary classes of building blocks. The choice of building block dictates the synthetic route.

Class A: The "Reductive Amination" Route (Aldehyde Precursors)

The most versatile approach involves the reaction of naphthaldehydes with secondary amines.

-

Building Block: 1-Naphthaldehyde or 2-Naphthaldehyde.

-

Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1][2]

-

Advantage: One-pot synthesis; avoids isolation of unstable imines; tolerates other functional groups.

Class B: The "Nucleophilic Substitution" Route (Alkyl Halides)

Used when the amine partner is sterically hindered or low in nucleophilicity.

-

Building Block: 1-(Chloromethyl)naphthalene or 2-(Bromomethyl)naphthalene.

-

Mechanism:

displacement. -

Limitation: Risk of over-alkylation if using primary amines; requires basic conditions (scavenger bases like

).

Class C: The "Direct Arylation" Route (Buchwald-Hartwig)

Used to attach the nitrogen directly to the naphthalene ring (Naphthylamine analogs).

-

Building Block: 1-Bromonaphthalene or 1-Naphthyl triflate.

-

Catalyst: Pd(OAc)2 / BINAP ligands.

-

Note: Direct naphthylamines are metabolically distinct (often toxic) compared to the benzylic amines (Naftifine type) focused on here.

Visualization: Synthetic Workflow

The following diagram illustrates the two primary pathways to the Naphthalene-Tertiary Amine scaffold.

Figure 1: Convergent synthetic strategies. Solid lines denote the preferred Reductive Amination route (mild, selective). Dashed lines denote

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (Naftifine Analog) via Reductive Amination.

Rationale for Reagent Choice:

-

Sodium Triacetoxyborohydride (STAB): Selected over Sodium Borohydride (

) because STAB is milder and selectively reduces the iminium ion without reducing the aldehyde starting material, preventing the formation of the alcohol side-product [1][2].[3] -

1,2-Dichloroethane (DCE): The preferred solvent for STAB reactions due to its aprotic nature and ability to solubilize the borohydride complex.

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

In a dry round-bottom flask, dissolve 1-Naphthaldehyde (1.0 equiv, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

-

Add N-methylallylamine (1.1 equiv, 11 mmol).

-

Validation Check: If the amine is available as a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

Add Glacial Acetic Acid (1.0 equiv). This catalyzes imine formation.[3] Stir at room temperature for 30 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol) portion-wise over 10 minutes.

-

Observation: Mild effervescence may occur.

-

Remove ice bath and stir at room temperature for 4–12 hours.

-

-

Reaction Monitoring (Self-Validation):

-

TLC: Monitor consumption of 1-Naphthaldehyde (

in 10% EtOAc/Hexane). The tertiary amine product will streak or stay at the baseline unless 1% TEA is added to the eluent. -

Stain: Use Dragendorff’s reagent (orange spot = amine) or UV (naphthalene fluorescence).

-

-

Workup (Critical for Amine Purity):

-

Quench with saturated aqueous

(30 mL). Stir for 15 minutes to decompose boron complexes. -

Extract with Dichloromethane (DCM) (

mL). -

Acid-Base Purification (The "Self-Cleaning" Step):

-

Extract the combined organic layer with 1M HCl (

mL). The product moves to the aqueous phase (protonated); neutral impurities (unreacted aldehyde) remain in the organic phase. -

Discard the organic phase.

-

Basify the aqueous phase to pH > 12 using 4M NaOH. The product precipitates or oils out.

-

Extract the basic aqueous phase with DCM (

mL).

-

-

Dry over

, filter, and concentrate in vacuo.

-

-

Characterization Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm). Confirm the singlet for the benzylic

connecting the naphthalene to the nitrogen (shift moves from ~4.0 ppm in chloride to ~3.8 ppm in amine). -

Yield Target: >85% is typical for this protocol.

-

Part 4: Case Study & Mechanism of Action

Drug: Naftifine (and analog Terbinafine).[4] Class: Allylamine Antifungal.[5][6] Target: Squalene Epoxidase (Ergosterol Biosynthesis Pathway).[6][7]

Mechanism

The naphthalene-tertiary amine scaffold mimics the carbocationic high-energy intermediate of squalene. By inhibiting Squalene Epoxidase , the drug causes two lethal effects:[6]

-

Ergosterol Depletion: Fungal cell membranes lose integrity.[6]

-

Squalene Accumulation: Toxic buildup of intracellular squalene disrupts lipid vesicles [3].

Visualization: Mechanism of Action (MOA)

Figure 2: The naphthalene scaffold occupies the hydrophobic pocket of Squalene Epoxidase, preventing the conversion of squalene to ergosterol.

References

-

Abdel-Magid, A. F., et al. (1996).[3][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination." Available at: [Link]

-

Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology. Available at: [Link]

-

PubChem Compound Summary. "Naftifine Hydrochloride." National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Methodological & Application

Synthesis of 1-(1-Naphthylmethyl)piperidine via reductive amination

Application Note: Optimized Synthesis of 1-(1-Naphthylmethyl)piperidine via Reductive Amination

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(1-naphthylmethyl)piperidine (CAS: N/A for specific salt, Free base generic structure).[1] The method utilizes Sodium Triacetoxyborohydride (STAB) in a direct reductive amination procedure.[2][3][4][5] Unlike traditional methods using sodium cyanoborohydride (toxic) or catalytic hydrogenation (equipment-intensive), this protocol offers superior chemoselectivity, mild conditions, and high functional group tolerance.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Key Application: Synthesis of lipophilic amine pharmacophores common in antifungal (e.g., Naftifine analogs) and GPCR ligand research.[1]

Reaction Design & Mechanistic Rationale

The synthesis relies on the Abdel-Magid Reductive Amination protocol.[4] The choice of Sodium Triacetoxyborohydride (STAB) is critical.[2] STAB is less basic and sterically more demanding than Sodium Borohydride (

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion.[2] The acetoxy groups on the boron stabilize the hydride, making it less nucleophilic and ensuring it only attacks the highly electrophilic iminium species, not the aldehyde carbonyl.[1][2]

Figure 1: Mechanistic pathway of the direct reductive amination using STAB.[1]

Experimental Protocol

Safety Warning: 1,2-Dichloroethane (DCE) is a suspected carcinogen.[1][2] Perform all operations in a fume hood. STAB releases acetic acid upon hydrolysis.[2]

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][4] | Role |

| 1-Naphthaldehyde | 156.18 | 1.0 | Electrophile |

| Piperidine | 85.15 | 1.1 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | - | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

Amine Addition: Add Piperidine (1.1 equiv) to the stirring solution.

-

Note: If the reaction warms significantly, cool to 0°C; however, for this substrate pair, room temperature (RT) addition is typically safe.

-

-

Catalyst Addition: Add Acetic Acid (1.0 equiv).[2]

-

Reductive Step: Add STAB (1.4 equiv) in one portion.[2]

-

Observation: Mild effervescence may occur.[2] The solution typically turns slightly cloudy.

-

-

Incubation: Stir the reaction mixture at Room Temperature (20-25°C) for 2–4 hours.

-

Quench: Once complete, quench the reaction by adding saturated aqueous Sodium Bicarbonate (

) . Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x).[2] Combine organic layers.

-

Drying: Wash combined organics with Brine, dry over anhydrous Sodium Sulfate (

), and filter.[1] -

Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Purification Workflow

Figure 2: Workup and purification decision tree.[1][2]

Characterization & Expected Data

The product is a tertiary amine.[2][6] The key diagnostic signals in

Table 1: Simulated

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 8.20 – 7.35 | Multiplet | 7H | Naphthalene ring protons |

| Benzylic | 3.95 | Singlet | 2H | |

| Piperidine | 2.50 | Broad Broad | 4H | |

| Piperidine | 1.65 – 1.45 | Multiplet | 6H | Remaining ring protons |

Note: The benzylic singlet at ~3.95 ppm is the primary confirmation of successful reductive amination.[2] If the aldehyde peak (~10 ppm) is absent and this peak is present, the reaction is successful.[1][2]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Iminium ion not forming due to sterics or low acidity.[2] | Add another 0.5-1.0 equiv of Acetic Acid.[2] Ensure solvent is dry (water inhibits imine formation).[2] |

| Aldehyde Reduction | STAB is too old/degraded or reaction is too wet.[2] | Use fresh STAB.[2] Ensure reagents are dry.[2] (Aldehyde reduces to 1-Naphthylmethanol).[2] |

| Emulsion during Workup | Amphiphilic nature of the amine product.[2] | Add a small amount of MeOH or more Brine to break the emulsion.[2] |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][7][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5][6] [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][6] [Link][2]

-

Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[2] Chemical Society Reviews, 27(6), 395-404.[1] [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Protocol for Alkylation of Piperidine with 1-(Chloromethyl)naphthalene

Abstract & Scope

This technical guide details the optimized protocol for the

Unlike generic alkylation procedures, this protocol addresses the specific challenges of working with benzylic halides (high reactivity, lachrymatory hazards, and hydrolysis risks) and provides a self-validating purification strategy utilizing acid-base extraction to ensure pharmaceutical-grade purity without immediate chromatography.

Chemical Mechanism & Rationale[1][2][3][4][5]

Reaction Design

The transformation is a classic bimolecular nucleophilic substitution (

Key Mechanistic Considerations:

-

Benzylic Activation: The adjacent naphthalene ring stabilizes the transition state via

-overlap, making 1-(chloromethyl)naphthalene significantly more reactive than alkyl chlorides. This allows for milder thermal conditions. -

Base Selection: Potassium carbonate (

) is selected as the auxiliary base. It effectively neutralizes the HCl byproduct, driving the equilibrium forward. Unlike organic bases (e.g., TEA), inorganic salts are easily removed by filtration, simplifying the workup. -

Solvent Effects: Acetonitrile (MeCN) is the solvent of choice. As a polar aprotic solvent, it solvates the cation (

) while leaving the carbonate anion "naked" and reactive, and it does not hydrogen-bond with the amine nucleophile, maintaining its nucleophilicity.

Reaction Pathway Diagram

Critical Parameters & Stoichiometry

To minimize the formation of the quaternary ammonium salt (over-alkylation) and hydrolysis byproducts, strict adherence to stoichiometry is required.

Table 1: Reaction Stoichiometry and Properties

| Component | Role | Equiv. | MW ( g/mol ) | Density | Notes |

| 1-(Chloromethyl)naphthalene | Electrophile | 1.0 | 176.64 | N/A (Solid/Oil) | Lachrymator . Corrosive. MP: ~31°C. |

| Piperidine | Nucleophile | 1.1 | 85.15 | 0.862 g/mL | Slight excess ensures full consumption of toxic halide. |

| Potassium Carbonate ( | Base | 2.0 | 138.21 | Solid | Anhydrous, granular preferred. |

| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | 0.786 g/mL | Use 10 Volumes (10 mL per 1 g of halide). |

| Sodium Iodide (NaI) | Catalyst | 0.05 | 149.89 | Solid | Optional: Finkelstein acceleration if reaction is sluggish. |

Experimental Protocol

Safety Pre-Check[6]

-

Hazard: 1-(chloromethyl)naphthalene is a potent lachrymator (tear gas agent) and causes severe skin burns.[1][2]

-

Control: All weighing and transfers must occur inside a functioning fume hood. Double-glove (Nitrile) is mandatory.

-

Neutralization: Keep a beaker of 10% aqueous NaOH or KOH handy to neutralize contaminated glassware/spills.

Step-by-Step Procedure

Phase A: Reaction Setup

-

Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar). -

Solvation: Charge the RBF with 1-(chloromethyl)naphthalene (10.0 g, 56.6 mmol, 1.0 eq). Add Acetonitrile (100 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous

(15.6 g, 113 mmol, 2.0 eq) in a single portion.-

Expert Tip: If the halide is old or yellowed, add NaI (0.42 g, 2.8 mmol, 0.05 eq) to generate the more reactive iodide in situ.

-

-

Nucleophile Addition: Add Piperidine (6.16 mL, 62.3 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

-

Note: A mild exotherm may occur.

-

-

Reaction: Heat the mixture to 60°C (internal temperature) for 4–6 hours.

-

Monitoring: Check TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

) should disappear; product (

-

Phase B: Workup (Acid-Base Purification)

This strategy exploits the basicity of the product to separate it from neutral impurities (unreacted halide, naphthalene, hydrolyzed alcohol).

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

) using a sintered glass funnel. Wash the cake with MeCN (20 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Acid Extraction (Critical Step):

-

Dissolve the residue in Dichloromethane (DCM) (100 mL).

-

Extract with 1M HCl (2 x 50 mL).

-

Separation: The Product moves to the aqueous layer (as the hydrochloride salt). The Impurities (neutral organics) remain in the DCM layer.

-

Discard the DCM layer (after verifying absence of product).

-

-

Base Release:

-

Cool the aqueous layer (containing product) in an ice bath.[3]

-

Slowly basify to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine oils out.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with fresh DCM (3 x 40 mL).

-

Combine organic layers, dry over anhydrous

, and filter. -

Concentrate in vacuo to yield the free amine.

-

Workflow Diagram

Characterization & Quality Control

The resulting product is typically a viscous yellow-to-orange oil. For long-term storage, conversion to the Hydrochloride (HCl) salt is recommended.

Expected Analytical Data

-

Appearance: Pale yellow oil (Free base).

-

1H NMR (400 MHz, CDCl3):

- 8.2–7.4 (m, 7H, Naphthalene aromatic protons).

-

3.95 (s, 2H, Benzylic

-

2.45 (m, 4H, Piperidine

-

1.6–1.4 (m, 6H, Piperidine

-

Mass Spectrometry (ESI+): Calculated for

Storage

-

Free Base: Store at 4°C under Argon. Prone to oxidation (N-oxide formation) over months.

-

HCl Salt: Dissolve free base in

, add 2M HCl in ether. Filter white precipitate. Stable at RT indefinitely.

References

-

Reaction Conditions & Stoichiometry

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Retrieved from

- Note: Adapts general piperidine alkyl

-

-

Safety & Properties of 1-(Chloromethyl)

- Purification Strategy (Acid-Base Extraction)

-

Analogous Synthesis (Naftifine Precursors)

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Naphthalen-1-YL)piperidine | C15H17N | CID 14819316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Reductive Alkylation of Piperidine with 1-Naphthaldehyde

Abstract & Strategic Overview

This technical guide details the synthesis of

We present two validated workflows:

-

Method A (Bench-Scale Standard): A mild, selective reduction using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)

). This is the preferred method for medicinal chemistry due to its high chemoselectivity and operational simplicity. -

Method B (Process-Scale/Green): Catalytic hydrogenation over Pd/C, suitable for larger batches where boron waste is a concern.

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to a reactive iminium ion. The choice of reducing agent is critical. Sodium borohydride (NaBH

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate. STAB selectivity ensures the path to the Product is kinetically favored over direct aldehyde reduction.

Method A: Standard Protocol (STAB)

Best for: Discovery chemistry (10 mg to 10 g scale), high functional group tolerance.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Naphthaldehyde | 1.0 | Electrophile | Limiting reagent. |

| Piperidine | 1.1 - 1.2 | Nucleophile | Slight excess drives equilibrium. |

| NaBH(OAc) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; add as solid. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for hindered aldehydes. |

| 1,2-Dichloroethane (DCE) | N/A | Solvent | 0.2 - 0.5 M concentration. |

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve 1-naphthaldehyde (1.0 equiv) and piperidine (1.1 equiv) in DCE (concentration ~0.3 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

-

Expert Note: The 1-position of naphthalene possesses "peri-strain" (steric interaction with the H at position 8). This brief pre-stir allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

-

-

Reduction: Cool the mixture slightly (optional, 0°C) or leave at RT. Add STAB (1.4 equiv) portion-wise over 5 minutes.

-

Caution: Mild gas evolution (H

) may occur.

-

-

Reaction: Seal the vessel and stir at RT for 4–16 hours.

-

Monitoring: Check by TLC (Mobile phase: 10% MeOH in DCM) or LCMS. The aldehyde spot should disappear.

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO

(approx. equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases. -

Workup:

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers and wash with Brine (1x).

-

Dry over anhydrous Na

SO -

Filter and concentrate in vacuo.

-

Purification

The crude product is often >90% pure. If necessary, purify via flash column chromatography on silica gel.

-

Eluent: 0

5% Methanol in Dichloromethane (DCM). -

Note: The product is a tertiary amine.[2][3] Pre-treating the silica column with 1% Triethylamine (TEA) prevents streaking.

Method B: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Multi-gram to kilogram scale, avoiding boron waste streams.

Reagents

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C), typically 5-10 wt% loading relative to substrate.

-

Solvent: Methanol or Ethanol (anhydrous).

-

Hydrogen Source: H

gas (balloon or 1-3 bar pressure).

Protocol

-

Mixing: Dissolve 1-naphthaldehyde (1.0 equiv) and piperidine (1.0 equiv) in Methanol (0.5 M).

-

Imine Formation: Stir for 1 hour at RT. (Optional: Add 3Å molecular sieves to absorb water).

-

Hydrogenation:

-

Add Pd/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

-

Purge vessel with H

gas (3 cycles). -

Stir vigorously under H

atmosphere (balloon pressure is usually sufficient) for 12–24 hours.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to yield the product.

Comparative Data & Decision Matrix

| Feature | Method A (STAB) | Method B (H | Method C (NaCNBH |

| Selectivity | High (Reduces imine > aldehyde) | Moderate (Can reduce aldehyde to alcohol) | High |

| Toxicity | Low (Boric acid byproduct) | Low (Metal recovery required) | High (Cyanide risk) |

| Speed | Fast (4-16 h) | Slow (12-24 h) | Slow (pH dependent) |

| Water Tolerance | Moderate | Low (Deactivates catalyst) | High |

| Recommendation | Primary Choice | Scale-up / Green Chem | Legacy / Avoid |

Workflow Visualization (Method A)

Figure 2: Operational workflow for the STAB-mediated reductive alkylation.

Troubleshooting & Expert Insights

-

Steric Hindrance (The "1-Naphthyl" Effect):

-

Issue: The reaction stalls with unreacted aldehyde.

-

Cause: The peri-hydrogen at position 8 of the naphthalene ring sterically hinders the carbonyl carbon, making nucleophilic attack by piperidine slower than with simple benzaldehydes.

-

Solution: Increase the pre-stir time with Acetic Acid to 1 hour before adding STAB. This ensures the iminium ion is fully formed.

-

-

Product Instability:

-

Tertiary amines can oxidize over time. Store the purified oil under nitrogen or convert it to the hydrochloride salt (add 1M HCl in ether) for long-term stability as a solid.

-

-

Emulsions during Workup:

-

Piperidine derivatives can act as surfactants. If an emulsion forms during the DCM/Water extraction, add a small amount of solid NaCl or use a centrifugation step to break the layers.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3][8] Journal of the American Chemical Society, 93(12), 2897–2904.[2]

-

Ripin, D. H. B., et al. (2003). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 7(1), 115–120.

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 (1996) | Ahmed F. Abdel-Magid | 1538 Citations [scispace.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Purification of Tertiary Amine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Tertiary Amine Intermediates

Tertiary amines are indispensable building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] Their structural motifs are prevalent in numerous drug classes, including antihistamines, analgesics, and beyond.[2] The journey from a crude reaction mixture to a highly pure tertiary amine intermediate is a critical, yet often challenging, phase in drug development. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final API.[][] Even trace impurities can lead to unwanted side-products, reduced yields, and potential toxicological concerns, making robust purification strategies paramount.[] This guide provides an in-depth exploration of established and innovative purification methods for tertiary amine intermediates, offering both theoretical understanding and practical, field-proven protocols.

Guiding Principles for Method Selection

The selection of an appropriate purification strategy is not a one-size-fits-all approach. It is a decision guided by a confluence of factors including the physicochemical properties of the target amine and its impurities, the desired scale of purification, and economic viability. A logical workflow for method selection is crucial for efficient process development.

Caption: Decision workflow for selecting a purification method.

I. Liquid-Liquid Extraction: The Workhorse of Amine Purification

Liquid-liquid extraction (LLE) is a cornerstone technique for the purification of amines, leveraging their basic nature.[5][6] The principle lies in the differential solubility of the amine and impurities in two immiscible liquid phases, typically an aqueous and an organic layer.[5] By manipulating the pH of the aqueous phase, the ionization state of the amine can be controlled, thereby dictating its partitioning between the two layers.[6]

The Chemistry Behind the Separation

Tertiary amines, being basic, are protonated in acidic aqueous solutions to form water-soluble ammonium salts.[6] Conversely, in a basic aqueous solution, they remain in their neutral, organic-soluble form. This reversible transformation is the key to separating them from non-basic impurities.

Protocol: Acid-Base Extraction for Tertiary Amine Purification

Objective: To separate a tertiary amine from non-basic organic impurities.

Materials:

-

Crude tertiary amine mixture dissolved in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

-

1 M Hydrochloric Acid (HCl).

-

1 M Sodium Hydroxide (NaOH).

-

Saturated Sodium Chloride solution (Brine).

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Separatory funnel.

-

Beakers, flasks, and rotary evaporator.

Procedure:

-

Dissolution: Dissolve the crude amine mixture in a suitable organic solvent.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently to release any pressure.[7] Shake vigorously for 1-2 minutes to ensure thorough mixing.[7]

-

Phase Separation: Allow the layers to separate. The protonated tertiary amine will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

-

Repeat Extraction: Repeat the acidic wash on the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

-

Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped non-basic impurities.

-

Basification: Cool the aqueous extract in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt, regenerating the neutral tertiary amine, which may precipitate or form an oily layer.

-

Re-extraction: Extract the basified aqueous solution with several portions of fresh organic solvent.

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified tertiary amine.

Expert Insights:

-

The choice of organic solvent is critical. It should readily dissolve the neutral amine but be immiscible with water.

-

For amines that are particularly water-soluble, "salting out" by using a saturated brine solution in the aqueous phase can enhance partitioning into the organic layer.[8]

II. Column Chromatography: For High-Resolution Separations

When dealing with complex mixtures or impurities with similar properties to the target amine, column chromatography offers superior resolving power.[9] However, the basic nature of amines can lead to challenges when using standard silica gel, which is acidic.[10] This interaction can cause peak tailing and poor separation.[10]

Mitigating Amine-Silica Interactions

Several strategies can be employed to overcome the challenges of purifying amines on silica gel:

-

Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving peak shape and elution.[10][11]

-

Amine-Functionalized Silica: Using a stationary phase where the silica has been chemically modified with amine groups can provide a more inert surface, minimizing undesirable interactions.[10]

-

Alumina as a Stationary Phase: Basic or neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.[12]

Protocol: Flash Chromatography of a Tertiary Amine

Objective: To purify a tertiary amine from closely related impurities.

Materials:

-

Crude tertiary amine.

-

Silica gel (or basic alumina).

-

Appropriate solvent system (e.g., Hexane/Ethyl Acetate with 0.1-1% triethylamine).

-

Flash chromatography system (column, pump, fraction collector).

-

Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

-

Method Development (TLC): Develop a suitable solvent system using TLC. The ideal system should provide good separation between the target amine and impurities, with an Rf value for the product of around 0.3. Test the effect of adding a small percentage of triethylamine to the eluent.

-

Column Packing: Dry pack the column with silica gel and then flush with the mobile phase.[11] Alternatively, prepare a slurry of silica gel in the mobile phase and carefully pour it into the column.

-

Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

-